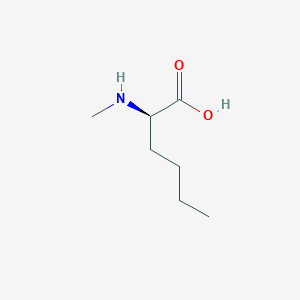
N-methyl-D-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-D-norleucine is an amino acid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. Structurally, it is a modified form of norleucine, where a methyl group is attached to the nitrogen atom. This modification imparts distinct characteristics to the compound, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-D-norleucine typically involves the methylation of D-norleucine. One common method is the reductive amination of D-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium under mild conditions to ensure the selective formation of the N-methylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-D-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
N-methyl-D-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in the context of amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-methyl-D-norleucine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in amino acid transport and metabolism. The compound can influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
N-methyl-D-norleucine can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties but lacking the methyl group on the nitrogen.
Norvaline: Another amino acid derivative with a similar structure but differing in the length of the carbon chain.
Leucine: A branched-chain amino acid that plays a crucial role in protein synthesis and metabolism.
Uniqueness: The presence of the methyl group on the nitrogen atom in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from its analogs and making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
FPDYKABXINADKS-ZCFIWIBFSA-N |
SMILES isomérique |
CCCC[C@H](C(=O)O)NC |
SMILES canonique |
CCCCC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



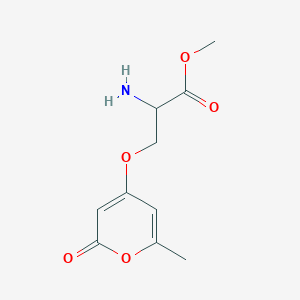





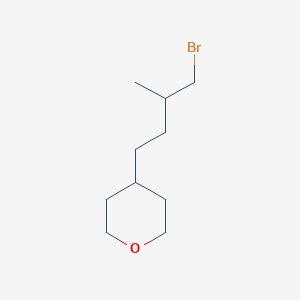
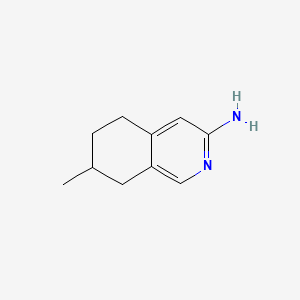

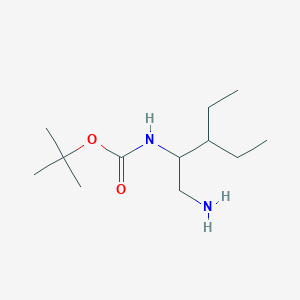
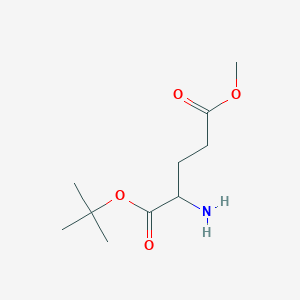
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
